molecular formula C34H27N7O5S B11502046 5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11502046
M. Wt: 645.7 g/mol
InChI Key: PGZWVMWKKAUYEG-UUJLMACPSA-N
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Description

5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Electrophilic aromatic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which allows for diverse reactivity and potential applications. Its structure provides multiple sites for chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C34H27N7O5S

Molecular Weight

645.7 g/mol

IUPAC Name

5-[[2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C34H27N7O5S/c1-45-27-19-22(20-28-33(44)40(24-13-7-3-8-14-24)34(47-28)36-23-11-5-2-6-12-23)17-18-26(27)46-21-29(42)37-32-30(31(35)43)38-41(39-32)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,35,43)(H,37,39,42)/b28-20-,36-34?

InChI Key

PGZWVMWKKAUYEG-UUJLMACPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC(=O)NC5=NN(N=C5C(=O)N)C6=CC=CC=C6

Origin of Product

United States

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